molecular formula C20H23N5OS B4790594 2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B4790594
M. Wt: 381.5 g/mol
InChI Key: YRGPTDXCPMLFQC-UHFFFAOYSA-N
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Description

2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a triazole ring, a dimethylamino group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The dimethylamino group is introduced via a substitution reaction, and the phenylacetamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    4-Chloromethcathinone: A stimulant drug with a related chemical structure.

    Other triazole derivatives: Compounds with a triazole ring that exhibit similar chemical properties.

Uniqueness

2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[[5-[3-(dimethylamino)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-25-19(15-9-8-12-17(13-15)24(2)3)22-23-20(25)27-14-18(26)21-16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPTDXCPMLFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
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2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
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2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 4
2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 5
2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 6
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2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

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